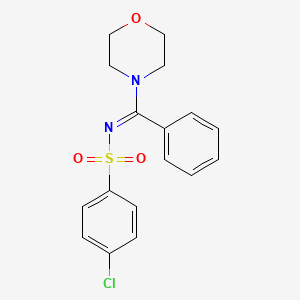

(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide is a chemical compound with the molecular formula C17H17ClN2O3S . It is typically used for research purposes.

Synthesis Analysis

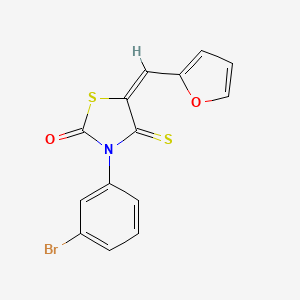

The synthesis of (E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide and its derivatives has been a subject of research. For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . Another study developed a green, facile, and tunable pair electrochemical process for the synthesis of new benzenesulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of (E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide consists of 17 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

科学的研究の応用

Anticancer Activity

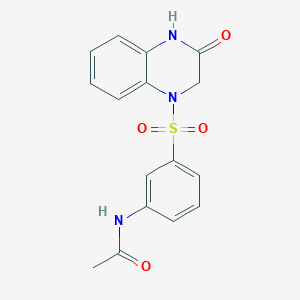

The compound has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of benzenesulfonamides containing a thiazolone scaffold, including this compound. These derivatives were evaluated for their anti-proliferative activity against breast cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells. Notably, some derivatives demonstrated significant inhibitory effects against cancer cells, with high selectivity for breast cancer cell lines .

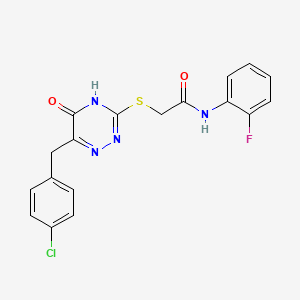

Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic anhydrase IX (CA IX) is overexpressed in many solid tumors, contributing to tumor hypoxia and altered pH. Selective inhibition of CA IX is a promising strategy for antiproliferative drug discovery. Several benzenesulfonamide derivatives, including our compound of interest, were evaluated for their inhibitory effect against CA IX. Notably, some derivatives showed excellent enzyme inhibition against CA IX, with remarkable selectivity over CA II. These findings highlight the compound’s potential as a CA IX inhibitor .

Antimicrobial Properties

In addition to its anticancer activity, the compound has been explored for its antimicrobial properties. Researchers synthesized new benzenesulfonamide derivatives and evaluated their antimicrobial effects. While further studies are needed, these findings suggest potential applications in combating microbial infections .

Photoluminescence Studies

Structural characterization of the compound has also been investigated. Photoluminescence studies provide insights into its optical properties. By analyzing its photoluminescent behavior, researchers gain valuable information about its electronic structure and potential applications in optoelectronic devices .

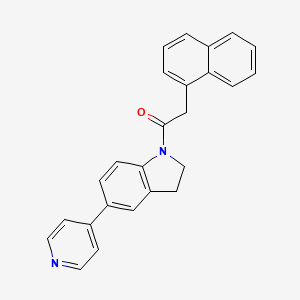

Kinase Inhibition

Benzenesulfonamide analogs, including our compound, have been identified as kinase inhibitors with promising anticancer properties. Their inhibitory activities in cells overexpressing TrkA were studied, emphasizing their potential as targeted therapies .

Computational Studies

Computational methods, such as density functional theory (DFT), have been employed to study the compound’s electronic properties, stability, and reactivity. These studies contribute to a deeper understanding of its behavior and guide further experimental investigations .

作用機序

Target of Action

The primary target of the compound (E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . This overexpression is often associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, thereby preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons .

Biochemical Pathways

The inhibition of CA IX by (E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide affects the biochemical pathway of tumor cell metabolism . Specifically, it disrupts the process of anaerobic glycolysis, which is upregulated in tumor cells due to hypoxia . This disruption can lead to a decrease in tumor cell proliferation and growth .

Pharmacokinetics

Studies have shown that similar benzenesulfonamide derivatives exhibit good bioavailability

Result of Action

The result of the action of (E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide is a significant decrease in tumor cell proliferation . This is due to the compound’s ability to inhibit CA IX, thereby disrupting the metabolic processes that support tumor growth . In addition, the compound has been shown to induce apoptosis in certain cancer cell lines .

Action Environment

The action of (E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment, which is often more acidic than normal tissue, can affect the activity of CA IX and, consequently, the efficacy of the compound Additionally, the compound’s stability and action may be affected by factors such as temperature and the presence of other substances in the body

特性

IUPAC Name |

(NE)-4-chloro-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-15-6-8-16(9-7-15)24(21,22)19-17(14-4-2-1-3-5-14)20-10-12-23-13-11-20/h1-9H,10-13H2/b19-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHBYYFCSOWKMZ-HTXNQAPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-chloro-N-(morpholino(phenyl)methylene)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(isobutyrylamino)benzoyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B2634425.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2634427.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2634431.png)

![Thiomorpholin-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholin-2-yl]methanone](/img/structure/B2634433.png)

![5-Fluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2634434.png)

![tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2634437.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2634447.png)